1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Description
1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a bicyclic heterocyclic compound characterized by a fused imidazole and pyridazine ring system with two ketone groups at positions 4 and 5. Its molecular formula is C₅H₄N₄O₂, with a molecular weight of 152.11 g/mol . This scaffold has garnered attention in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with viral enzymes and cellular targets. Notably, derivatives of this core have demonstrated antiviral activity against pathogens such as West Nile Virus (WNV) and hepatitis C virus (HCV) by inhibiting viral helicases .
Properties
IUPAC Name |
3-methyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-3-4(10)6(12)9-8-5(3)11/h2H,1H3,(H,8,11)(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUARPQZNHILIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278770 | |
| Record name | 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6286-08-4 | |
| Record name | NSC10008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Functional Group Transformations
Hydrazine-Mediated Ring Closure
The PMC study demonstrates a four-step synthesis of a related nucleoside, where hydrazine induces ring closure to form the imidazo[4,5-d]pyridazine core. Adapting this method:
- Methyl 1-(ß-D-ribofuranosyl)imidazole-4,5-dicarboxylate is silylated at the 3',5'-positions.
- Methylation at the 2'-O position using methyl iodide and Ag₂O.
- Deprotection with tetra-n-butylammonium fluoride.
- Hydrazine treatment triggers cyclization, forming the dione structure.
Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Silylation | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | RT | 85% |
| Methylation | CH₃I, Ag₂O | 50°C | 78% |
| Deprotection | Bu₄NF | RT | 92% |
| Cyclization | Hydrazine hydrate | 80°C | 90% |
Solid-Phase Synthesis and Modern Catalysis
Buchwald-Hartwig Amination
The patent EP4410787A1 discloses a method using palladium-catalyzed cross-coupling to introduce methyl groups:
- 4,7-Dibromoimidazo[4,5-d]pyridazine is reacted with methylamine in the presence of Pd(OAc)₂ and XPhos.
- Cyclization under basic conditions (Cs₂CO₃) forms the dione moiety.
Optimization Insights
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the ring system .
Scientific Research Applications
1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications: Imidazo vs. Triazolo Systems
A key structural variation involves replacing the imidazole ring with a 1,2,3-triazole moiety. For example:
- 5,6-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione : This triazolo analogue retains the pyridazine-dione framework but introduces a triazole ring. Studies show that such modifications alter biological activity. While imidazo derivatives (e.g., 1-Methyl-... ) inhibit viral helicases, triazolo derivatives (e.g., compounds 11 in ) were designed as phosphonate nucleotide analogues targeting viral polymerases. However, triazolo derivatives exhibited lower selectivity for HCV replication inhibition compared to imidazo-based compounds .
Table 1: Activity Comparison of Imidazo vs. Triazolo Derivatives
Substituent Effects on Bioactivity
Alkyl or aryl substitutions at the 1-, 2-, or 6-positions significantly influence potency and target selectivity:
1-Position Substitutions
- 1-Methyl group : The methyl substituent in the parent compound enhances metabolic stability while maintaining moderate helicase inhibition (EC₅₀: ~10 μM) .
- 1-Benzyl group: Derivatives like 1-benzyl-2-[(4-chlorobenzyl)sulfanyl]-... However, these modifications may increase cytotoxicity (CC₅₀: 20–50 μM) .
2-Position Modifications
- 2-Sulfanylalkyl groups : Introducing sulfanyl moieties (e.g., 2-(pentylsulfanyl) ) improves binding affinity to viral targets. For instance, 2-butyl derivatives (e.g., BDI in ) inhibit tRNA-guanine transglycosylase (TGT) with submicromolar activity (IC₅₀: 0.8 μM), attributed to hydrophobic interactions from the butyl chain .
Table 2: Impact of Substituents on Enzyme Inhibition
Biological Activity
1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a compound belonging to the class of imidazopyridazines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C6H6N4O2
- Molecular Weight : 166.14 g/mol
- CAS Number : 6286-08-4
- Structure : The compound features a pyridazine ring fused with an imidazole moiety, contributing to its biological properties.
Research indicates that 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione exhibits several mechanisms of action:
-
Antiviral Activity :
- Studies have shown that compounds in the imidazo[4,5-d]pyridazine family can inhibit viral helicase activity. For instance, a related compound demonstrated inhibition of the helicase enzyme from the West Nile Virus (WN virus), with a half-maximal inhibitory concentration (IC50) of 30 μM .
- This inhibition is crucial as it prevents viral replication by disrupting the unwinding of viral RNA.
- Enzyme Interaction :
- Anti-inflammatory Properties :
Biological Activity Data Table
Case Study 1: Antiviral Efficacy
In a controlled study, the antiviral efficacy of 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione was tested against WN virus in cell cultures. The results indicated a significant reduction in viral load when treated with the compound at varying concentrations. This suggests its potential as a therapeutic agent in treating viral infections.
Case Study 2: Anti-inflammatory Response
Another study investigated the anti-inflammatory properties of similar compounds in animal models. The results showed that treatment with imidazopyridazines led to reduced inflammation markers in carrageenan-induced paw edema models. This supports the hypothesis that these compounds could be developed for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cyclization reactions starting from precursors like substituted aminopyridines. For example, cyclization of 2-amino-3-methylaminopyridine with carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF) has been effective for similar imidazo-pyridazine derivatives . Reaction temperature (80–120°C), catalyst choice (e.g., POCl₃ for dehydration), and solvent polarity critically impact yield and purity. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended .
- Key Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate cyclization but risk side reactions |
| Solvent | DMF or THF | Polar solvents enhance solubility of intermediates |
| Catalyst | POCl₃ or PPA | Facilitate dehydration steps |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how can conflicting spectral data be resolved?
- Methodology : Use a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR in DMSO-d₆ typically shows distinct signals for the methyl group (δ 2.8–3.2 ppm) and imidazole protons (δ 7.5–8.5 ppm). Conflicting data may arise from tautomerism or solvent effects; variable-temperature NMR or deuteration experiments can resolve ambiguities . X-ray crystallography provides definitive confirmation of the bicyclic structure .
Q. How does the methyl substituent influence the compound’s reactivity in heterocyclic functionalization reactions?
- Methodology : The methyl group at the 1-position sterically hinders electrophilic substitution at adjacent nitrogen atoms, directing reactivity toward the pyridazine ring. For example, bromination occurs preferentially at the 5-position of the pyridazine moiety under mild conditions (NBS in CCl₄, 0°C). Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Advanced Research Questions
Q. What computational strategies can predict the bioactivity of this compound against enzymatic targets, and how do they align with experimental data?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like kinases or phosphodiesterases. For instance, the compound’s planar structure may intercalate into ATP-binding pockets. Validate predictions via in vitro enzyme inhibition assays (IC₅₀ measurements) and compare with docking scores. Discrepancies may arise from solvent effects or protein flexibility not captured in simulations .
Q. How can Design of Experiments (DoE) optimize multi-step synthesis to minimize side products?
- Methodology : Apply fractional factorial designs to screen critical variables (e.g., reactant stoichiometry, temperature, catalyst loading). For a 3-step synthesis, a Plackett-Burman design reduces experiments by 50% while identifying key factors. For example, reducing catalyst loading from 1.2 to 0.8 equivalents may suppress dimerization side reactions without sacrificing yield .
- Example DoE Table :
| Factor | Low Level | High Level | Significance (p-value) |
|---|---|---|---|
| Temp. | 80°C | 120°C | 0.003 |
| Catalyst (equiv.) | 0.8 | 1.2 | 0.021 |
| Solvent | DMF | THF | 0.150 |
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodology : Conduct meta-analysis of structure-activity relationships (SAR) across analogs. For example, compare the potency of 1-methyl derivatives vs. 1-ethyl variants in kinase inhibition assays. Differences may arise from methylation enhancing metabolic stability but reducing binding affinity. Use Free-Wilson analysis or Hansch QSAR models to quantify substituent effects .
Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate tautomeric equilibria in solution?
- Methodology : Perform 2D NOESY to detect spatial proximity between methyl protons and imidazole NH groups, confirming tautomeric forms. HSQC correlations between ¹H and ¹³C nuclei resolve ambiguous assignments caused by tautomerism. For example, a 1:2 equilibrium between 1-methyl and 3-methyl tautomers may exist in DMSO, detectable by integration of distinct ¹H signals .
Methodological Resources
- Synthetic Protocols : Cyclization strategies , purification techniques .
- Computational Tools : DFT for reaction path analysis , AutoDock for target interaction modeling .
- Analytical Validation : X-ray crystallography , variable-temperature NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
